1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)- is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is categorized under pyrrolopyridines, which are known for their diverse biological activities and structural complexity. The classification of this compound falls within the broader category of nitrogen-containing heterocycles, which are crucial in the development of various pharmaceuticals.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)- typically involves multi-step synthetic routes. The following methods are commonly utilized:
The synthetic procedures may vary depending on the specific substituents desired on the pyrrolopyridine scaffold. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)- is , with a molecular weight of approximately 201.27 g/mol. The structure includes a pyrrolopyridine core with a chloro substituent at the 6-position and a piperidine group at the 3-position.
This structure contributes to its biological activity by allowing interaction with specific biological targets, particularly in cancer therapy contexts .
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)- can undergo several chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation reactions can yield hydroxylated derivatives that may exhibit different biological activities compared to the parent compound.
The primary mechanism of action for 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)- involves inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound disrupts downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition leads to decreased cell proliferation and survival, making it a candidate for cancer treatment strategies targeting aberrant FGFR signaling pathways .
Property | Value |
---|---|
Molecular Formula | C12H15ClN3 |
Molecular Weight | 201.27 g/mol |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
These properties influence its behavior in biological systems and its suitability for various applications in medicinal chemistry .
Scientific Uses:
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged nitrogen-containing heterocycle in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This structural mimicry enables targeted interactions with ATP-binding sites of kinases and other enzymes. Early applications focused on kinase inhibition, exemplified by compounds targeting fibroblast growth factor receptors (FGFRs) and hepatocyte growth factor receptor (c-Met). For instance, derivatives demonstrated potent FGFR1-3 inhibition (IC₅₀ values of 7–25 nM), suppressing breast cancer cell proliferation and metastasis [8]. The scaffold’s versatility is further highlighted in phosphodiesterase 4B (PDE4B) inhibitors, where it achieved IC₅₀ values of 0.14 μM and 6-fold selectivity over PDE4D, crucial for mitigating inflammatory responses without dose-limiting gastrointestinal effects [5]. Natural product analogs like variolins from Antarctic sponges also feature this core, underscoring its broad bioactivity profile [7].
The 6-chloro-3-(3-piperidinyl) substitution pattern confers distinct pharmacological advantages. The chloro group at position 6 enhances electron-withdrawing properties, improving binding affinity to hinge regions of kinases. This is evidenced by TNIK (Traf2- and Nck-interacting kinase) inhibitors bearing this moiety, which exhibit sub-nanomolar IC₅₀ values (<1 nM) [1]. Concurrently, the 3-piperidinyl group introduces a basic nitrogen that facilitates salt bridge formation with aspartate residues in target proteins. In c-Met inhibitors, analogous 3-aminopiperidine substitutions enable hydrogen bonding with backbone residues (e.g., P1158/M1160) and π-stacking with Y1230, similar to Crizotinib’s binding mode [4]. The piperidine’s conformational flexibility also optimizes steric fit within hydrophobic pockets, as observed in FGFR inhibitors where low molecular weight derivatives (e.g., compound 4h) maintain potency while improving drug-likeness [8].
Table 1: Key Derivatives of 1H-Pyrrolo[2,3-b]pyridine and Their Targets
Substitution Pattern | Biological Target | Potency (IC₅₀) | Primary Activity |
---|---|---|---|
6-Chloro-3-(3-piperidinyl) | TNIK | <1 nM | IL-2 secretion inhibition |
3,4-Dichlorophenyl | PDE4B | 0.14 μM | TNF-α release inhibition |
1-(2,6-Dichloro-3-fluorophenyl) | c-Met | Not specified | Kinase inhibition |
Unsubstituted core | FGFR1 | 7 nM | Antiproliferative (4T1 cells) |
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6